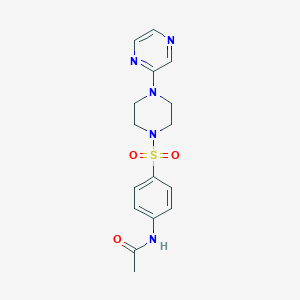

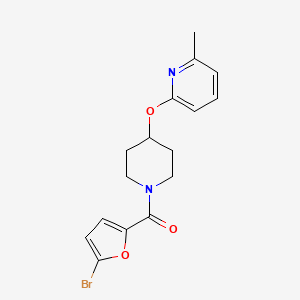

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Antibacterial, Antifungal, and Anthelmintic Properties N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide derivatives have been recognized for their significant antibacterial, antifungal, and anthelmintic activities. Certain derivatives, upon biological screening, have shown promising results against various pathogens, indicating their potential use in treating infections and infestations caused by bacteria, fungi, and worms (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

2. Antimicrobial and Heterocyclic Compound Synthesis Compounds related to this compound have been used as precursors for synthesizing a variety of heterocycles incorporating the sulfamoyl moiety. These synthesized compounds, with cyanoacetamide as a core, have exhibited noteworthy in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).

3. Antioxidant Activity and Coordination Complexes Pyrazole-acetamide derivatives, structurally related to this compound, have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes have shown significant antioxidant activity in vitro, indicating their potential therapeutic applications in managing oxidative stress-related conditions (Chkirate et al., 2019).

4. Antimalarial and Antiviral Activities Derivatives of N-(phenylsulfonyl)acetamide, including compounds similar to this compound, have demonstrated potential antimalarial activity in vitro. Additionally, molecular docking studies have shown these compounds to have binding affinities against proteins associated with SARS-CoV-2, suggesting possible antiviral applications (Fahim & Ismael, 2021).

5. Anti-inflammatory and Analgesic Properties Certain derivatives, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, have been synthesized and evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. These compounds have displayed notable activities, suggesting their therapeutic potential in pain management and inflammation reduction (Nayak et al., 2014).

6. Memory Enhancement Effects Derivatives like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have shown effects on enhancing memory ability in mice, indicating potential applications in cognitive disorders or age-related memory decline (Li Ming-zhu, 2008).

7. Antipsychotic Evaluation Aryl piperazine derivatives, including structures related to this compound, have been synthesized and evaluated for their antipsychotic activity. These compounds have shown promising results in pharmacological evaluations, indicating their potential in treating psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases .

Mode of Action

Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

It can be inferred that the compound may affect pathways involving tyrosine kinases, given the mode of action of similar compounds .

Pharmacokinetics

Modifications in physicochemical properties (size, charge, lipophilicity) of similar compounds have been reported to improve the pharmacokinetic profile .

Result of Action

Similar compounds have been reported to have anti-tubercular activity .

Properties

IUPAC Name |

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-13(22)19-14-2-4-15(5-3-14)25(23,24)21-10-8-20(9-11-21)16-12-17-6-7-18-16/h2-7,12H,8-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMEJQRYNRLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)

![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)

![4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2640331.png)

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)

![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)